2-phenyl-N-(thiophen-3-ylmethyl)butanamide
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Overview
Description
2-phenyl-N-(thiophen-3-ylmethyl)butanamide is an organic compound that belongs to the class of amides It features a phenyl group, a thiophene ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(thiophen-3-ylmethyl)butanamide typically involves the reaction of 2-phenylbutanoyl chloride with thiophen-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(thiophen-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-phenyl-N-(thiophen-3-ylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(thiophen-3-ylmethyl)butanamide involves its interaction with specific molecular targets. The phenyl and thiophene rings allow the compound to bind to various receptors and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(thiophen-2-ylmethyl)butanamide
- 2-phenyl-N-(thiophen-4-ylmethyl)butanamide
- 2-phenyl-N-(furan-3-ylmethyl)butanamide
Uniqueness
2-phenyl-N-(thiophen-3-ylmethyl)butanamide is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring at the 3-position may enhance its ability to interact with certain biological targets compared to its isomers .
Properties
IUPAC Name |
2-phenyl-N-(thiophen-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-2-14(13-6-4-3-5-7-13)15(17)16-10-12-8-9-18-11-12/h3-9,11,14H,2,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCWQWKYMUVRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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